molecular formula C24H20F5N3O3S B2821474 2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)benzamide CAS No. 451483-49-1

2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)benzamide

Cat. No.: B2821474
CAS No.: 451483-49-1
M. Wt: 525.49
InChI Key: YBKULFKVQDEGSM-UHFFFAOYSA-N
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Description

2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-fluorophenylpiperazine and 4-(trifluoromethyl)aniline. These intermediates are then subjected to sulfonylation and amidation reactions under controlled conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The presence of fluorine atoms and the piperazine ring can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)benzamide: shares similarities with other fluorinated benzamides and piperazine derivatives.

    N-(4-(trifluoromethyl)phenyl)-2-fluorobenzamide: A simpler analog with fewer functional groups.

    4-(2-fluorophenyl)piperazine: A key intermediate in the synthesis of the target compound.

Uniqueness

The uniqueness of this compound lies in its combination of multiple fluorine atoms, a piperazine ring, and a sulfonyl group. This structural complexity imparts distinct chemical properties, such as enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-fluoro-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F5N3O3S/c25-20-10-9-18(15-19(20)23(33)30-17-7-5-16(6-8-17)24(27,28)29)36(34,35)32-13-11-31(12-14-32)22-4-2-1-3-21(22)26/h1-10,15H,11-14H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKULFKVQDEGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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